

Application Notes and Protocols: PF-04620110 for In Vivo Studies

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Compound of Interest

Compound Name: (4-(4-(4-Amino-7,7-dimethyl-7H-pyrimido(4,5-b)(1,4)oxazin-6-yl)phenyl)cyclohexyl)acetic acid

Cat. No.: B1681862

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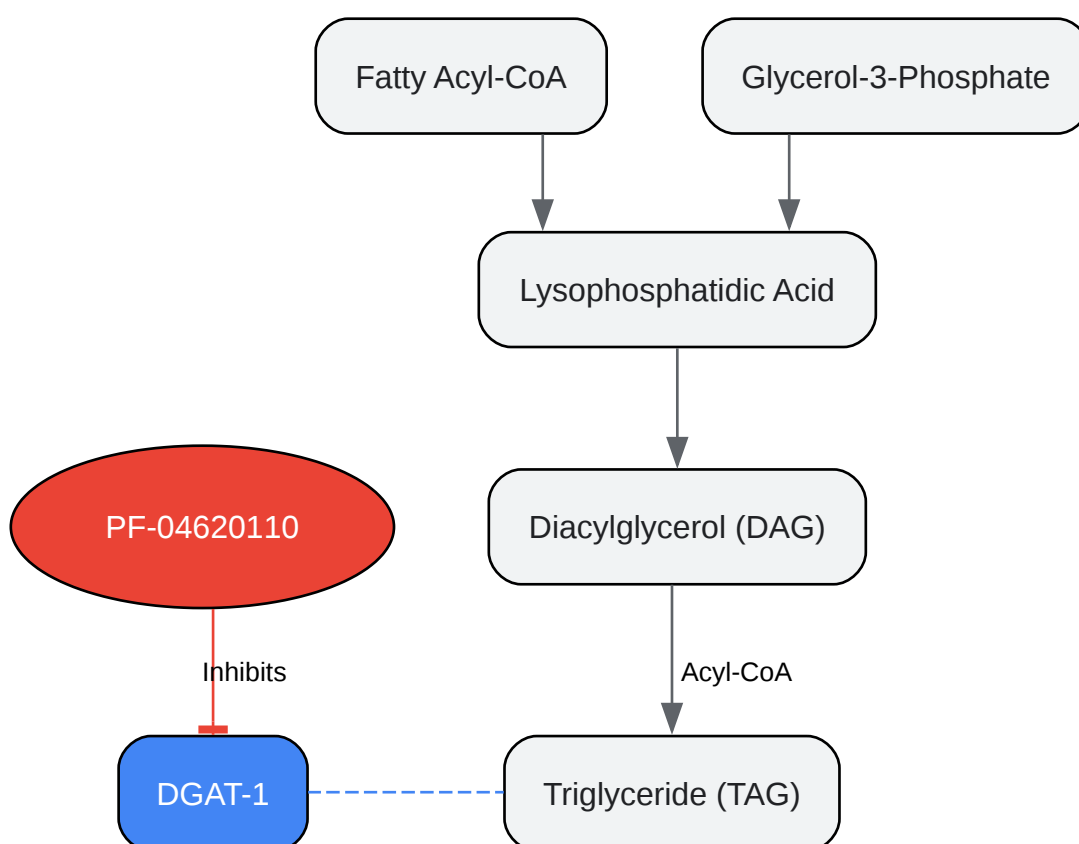
For Researchers, Scientists, and Drug Development Professionals

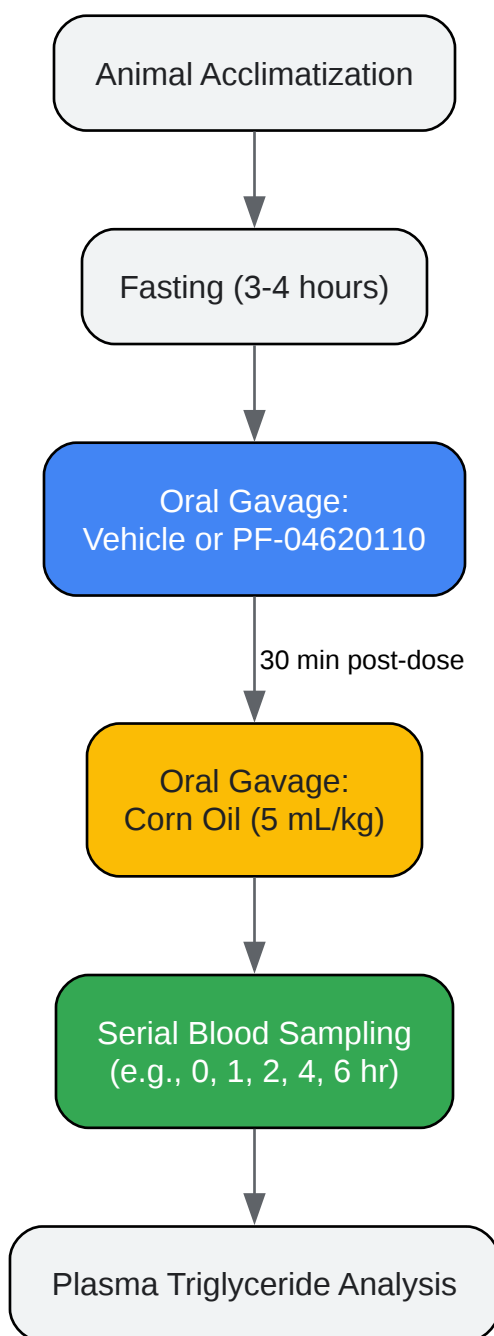
Introduction

PF-04620110 is a potent and selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT-1), an enzyme that plays a crucial role in the final step of triglyceride synthesis.^{[1][2][3][4]} Inhibition of DGAT-1 has been identified as a promising therapeutic strategy for metabolic diseases such as obesity and type 2 diabetes.^{[1][2][3]} Preclinical in vivo studies are essential to evaluate the efficacy and pharmacokinetic profile of PF-04620110. These application notes provide detailed protocols for the dosing and administration of PF-04620110 in rodent models for in vivo research.

Mechanism of Action

PF-04620110 selectively inhibits the DGAT-1 enzyme, which is responsible for catalyzing the esterification of diacylglycerol (DAG) to form triacylglycerol (TAG or triglycerides).^[3] By blocking this terminal step in triglyceride synthesis, PF-04620110 effectively reduces the production and subsequent secretion of triglycerides. This mechanism of action has been shown to lower plasma triglyceride levels, a key biomarker of efficacy in in vivo studies.^{[3][4][5]}





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References

- 1. scribd.com [scribd.com]
- 2. Video: Compound Administration in Rodents- Oral and Topical Routes [jove.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of PF-04620110, a Potent, Selective, and Orally Bioavailable Inhibitor of DGAT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of PF-04620110, a Potent, Selective, and Orally Bioavailable Inhibitor of DGAT-1 - PMC [pmc.ncbi.nlm.nih.gov]
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